Sodium (C10-16)alkylbenzenesulfonate

Overview

Description

Sodium (C10-16)alkylbenzenesulfonate is a chemical compound widely used in various industrial applications. It is a derivative of benzenesulfonic acid where the benzene ring is substituted with a 4-C10-13-sec-alkyl group, and the compound is neutralized with sodium to form a salt. This compound is known for its surfactant properties, making it useful in detergents and cleaning agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts typically involves a sulfonation reaction. The process begins with the reaction of 4-C10-13-sec-alkylbenzene with sulfur trioxide in a continuous reactor, such as a falling film reactor. This reaction forms the sulfonic acid derivative, which is then neutralized with sodium hydroxide or sodium carbonate to produce the sodium salt .

Industrial Production Methods: In industrial settings, the sulfonation reaction is carried out in large-scale continuous reactors to ensure consistent product quality and high yield. The use of sulfur trioxide as the sulfonating agent and the subsequent neutralization with sodium hydroxide or sodium carbonate are standard practices in the industry .

Chemical Reactions Analysis

Types of Reactions: Sodium (C10-16)alkylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require catalysts and specific reaction conditions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Various reduced forms of the original compound.

Substitution: New compounds with different functional groups replacing the sulfonic acid group.

Scientific Research Applications

Sodium (C10-16)alkylbenzenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in some pharmaceutical formulations.

Industry: Widely used in the production of detergents, cleaning agents, and emulsifiers.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in cleaning agents, where it helps to emulsify oils and remove dirt. The molecular targets and pathways involved include interactions with lipid membranes and proteins, enhancing the solubility and dispersion of various compounds .

Comparison with Similar Compounds

- Benzenesulfonic acid, C10-13-alkyl derivs., sodium salts

- Benzenesulfonic acid, 4-methyl derivs., sodium salts

- Benzenesulfonic acid, dodecyl derivs., sodium salts

Comparison: Sodium (C10-16)alkylbenzenesulfonate is unique due to its specific alkyl chain length and branching, which provide distinct surfactant properties compared to other similar compounds. For instance, the 4-methyl derivative has a shorter alkyl chain, resulting in different solubility and emulsifying characteristics. The dodecyl derivative, with a longer alkyl chain, may have enhanced hydrophobic interactions but reduced solubility in water .

Biological Activity

Sodium (C10-16)alkylbenzenesulfonate, a compound derived from benzenesulfonic acid, exhibits significant biological activity primarily due to its surfactant properties. This article explores its biological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a surfactant used in various industrial applications, including detergents and cleaning agents. Its structure consists of a sulfonated aromatic ring with an alkyl chain ranging from 10 to 16 carbon atoms, which contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic substances .

The biological activity of this compound is largely attributed to its ability to lower surface tension in liquids. This property facilitates the emulsification of oils and the removal of dirt, making it effective in cleaning applications. The compound interacts with lipid membranes and proteins, enhancing the solubility and dispersion of various compounds .

Key Mechanisms Include:

- Surfactant Activity : Reduces surface tension, promoting better mixing of substances.

- Cell Membrane Interaction : Alters membrane permeability, potentially affecting cellular processes.

- Protein Interaction : Modifies protein structures and functions through hydrophobic interactions.

Toxicological Studies

Research on the toxicity of this compound indicates that it can affect liver and kidney function in animal models. Studies show dose-dependent effects where mild organ weight changes and serum enzyme alterations were observed at lower doses, escalating with higher exposure levels .

Case Studies

- Environmental Impact : A study evaluated the removal efficiency of linear alkylbenzene sulfonate (LAS) in anaerobic reactors treating wastewater. The presence of this compound resulted in a 48% removal rate over 156 days, indicating its biodegradability and potential environmental impact .

- Developmental Toxicity : Developmental toxicity studies in rodents revealed that high doses of alkylbenzene sulfonates led to maternal toxicity and developmental effects, including teratogenic outcomes . These findings emphasize the need for careful consideration of dosage in applications involving this compound.

Ecotoxicity

This compound exhibits varying levels of ecotoxicity depending on concentration and exposure duration. The acute toxicity thresholds for aquatic organisms have been documented, with LC50 values indicating potential risks to fish and invertebrates at concentrations as low as 1.67 mg/L .

Research Findings Summary Table

Properties

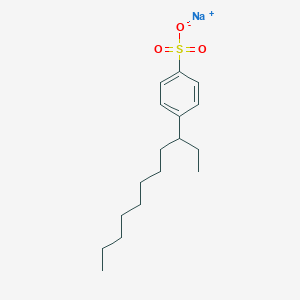

IUPAC Name |

sodium;4-undecan-3-ylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O3S.Na/c1-3-5-6-7-8-9-10-15(4-2)16-11-13-17(14-12-16)21(18,19)20;/h11-15H,3-10H2,1-2H3,(H,18,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKUZKXWBQJYTO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058679 | |

| Record name | Sodium 4-(undecan-3-yl)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium alkylbenzenesulfonates appears as pale yellow thick liquid or solid with a faint detergent odor. Mixes with water. Soap bubbles may be produced. (USCG, 1999), Dry Powder; Liquid; Other Solid, Off-white powder; [Redox Chemicals MSDS] | |

| Record name | SODIUM ALKYLBENZENESULFONATES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (C10-C16) Alkyl benzene sulfonic acid sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1 at 68 °F (USCG, 1999) | |

| Record name | SODIUM ALKYLBENZENESULFONATES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

68081-81-2, 127184-52-5, 18777-52-1 | |

| Record name | SODIUM ALKYLBENZENESULFONATES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-(undecan-3-yl)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.